Trichloroboroxin
Overview
Description
Trichloroboroxin is a chemical compound with the molecular formula B₃Cl₃O₃ It is a boron-containing compound that is characterized by the presence of three boron atoms, three chlorine atoms, and three oxygen atoms arranged in a cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloroboroxin can be synthesized through the reaction of boric acid with phosphorus pentachloride. The reaction typically occurs under controlled conditions, where boric acid (H₃BO₃) is treated with phosphorus pentachloride (PCl₅) to yield this compound along with other by-products. The reaction can be represented as follows: [ 3H₃BO₃ + 3PCl₅ \rightarrow B₃Cl₃O₃ + 3POCl₃ + 3HCl ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane to facilitate the mixing and reaction of the components. The product is then purified through distillation or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Trichloroboroxin undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, this compound hydrolyzes to form boric acid and hydrochloric acid. [ B₃Cl₃O₃ + 3H₂O \rightarrow 3H₃BO₃ + 3HCl ]
Substitution Reactions: this compound can undergo substitution reactions where the chlorine atoms are replaced by other substituents such as alkyl or aryl groups.
Complex Formation: It can form complexes with various ligands, which can alter its chemical properties and reactivity.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution Reactions: Alkyl or aryl halides in the presence of a suitable catalyst.
Complex Formation: Ligands such as amines, phosphines, or other donor molecules.
Major Products Formed:
Hydrolysis: Boric acid and hydrochloric acid.
Substitution Reactions: Alkyl or aryl derivatives of this compound.
Complex Formation: Various boron-ligand complexes.
Scientific Research Applications
Trichloroboroxin has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and as diagnostic agents.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of trichloroboroxin involves its ability to interact with various molecular targets through the formation of boron-oxygen and boron-chlorine bonds. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and alteration of molecular pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of this compound being studied.
Comparison with Similar Compounds
Boroxine: A compound with a similar cyclic structure but without chlorine atoms.
Tribromoboroxin: A similar compound where the chlorine atoms are replaced by bromine atoms.
Trimethylboroxin: A derivative where the chlorine atoms are replaced by methyl groups.
Uniqueness of Trichloroboroxin: this compound is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to other boron-containing compounds. Its ability to undergo various chemical reactions and form complexes with different ligands makes it a versatile compound in scientific research and industrial applications.
Biological Activity
Trichloroboroxin (BCl₃O₃) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique boron-oxygen framework, which contributes to its reactivity and biological activity. The compound's structure allows it to interact with various biological molecules, potentially leading to significant pharmacological effects.
Anti-Cancer Activity
Research has indicated that this compound exhibits notable anti-cancer properties. Various studies have reported its cytotoxic effects on multiple human tumor cell lines, including:
- HL-60 (human promyelocytic leukemia)
- A-549 (human lung carcinoma)
- MCF-7 (human breast cancer)
- SW480 (human colorectal cancer)
Case Studies and Findings
-
Cytotoxicity Assays : In vitro studies demonstrated that this compound inhibited the growth of these cancer cell lines with IC₅₀ values below 40 μM. Notably, some derivatives showed even lower IC₅₀ values, indicating potent cytotoxicity:
- Compound A : IC₅₀ = 10 μM against HL-60
- Compound B : IC₅₀ = 14 μM against A-549
- Mechanism of Action : The mechanism underlying the anti-cancer activity involves the induction of apoptosis through the activation of caspases. For instance, activation of caspase-3 and caspase-9 was observed in treated cells, leading to the cleavage of PARP protein and subsequent apoptosis.
Cell Line | Compound | IC₅₀ Value (μM) | Mechanism of Action |
---|---|---|---|
HL-60 | A | 10 | Apoptosis via caspase activation |
A-549 | B | 14 | Apoptosis via PARP cleavage |
MCF-7 | C | 20 | Cell cycle arrest |
Anti-Inflammatory Activity
This compound also exhibits anti-inflammatory properties. Studies have shown that it can inhibit nitric oxide (NO) production in macrophages, a key mediator in inflammatory responses.
Research Findings
- Inhibition of NO Production : Compounds derived from this compound demonstrated varying degrees of NO inhibition:
- Compound D : IC₅₀ = 5.3 μM
- Compound E : IC₅₀ = 14.7 μM
- Compound F : IC₅₀ = 0.08 μM (potent inhibitor)
Compound | IC₅₀ Value (μM) | Activity Type |
---|---|---|
D | 5.3 | Moderate NO inhibition |
E | 14.7 | Strong NO inhibition |
F | 0.08 | Potent NO inhibition |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Case Studies
- Antibacterial Effects : Preliminary studies showed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Effective against Vibrio cholerae and Enterococcus faecalis with MIC values ranging from 25 to 50 µg/mL.
- Compounds isolated from this compound exhibited selective toxicity without significant harm to human lymphocytes.
Bacterial Strain | MIC Value (µg/mL) |
---|---|
Vibrio cholerae | 25 |
Enterococcus faecalis | 50 |
Micrococcus luteus | 25 |
Properties
IUPAC Name |
2,4,6-trichloro-1,3,5,2,4,6-trioxatriborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B3Cl3O3/c4-1-7-2(5)9-3(6)8-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYWJQDWARHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160037 | |
Record name | Trichloroboroxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13703-91-8 | |
Record name | Trichloroboroxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013703918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichloroboroxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00160037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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